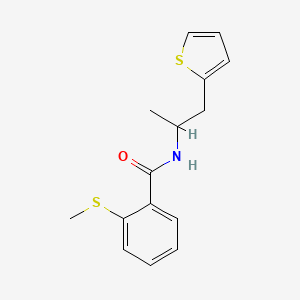

2-(methylthio)-N-(1-(thiophen-2-yl)propan-2-yl)benzamide

Description

Properties

IUPAC Name |

2-methylsulfanyl-N-(1-thiophen-2-ylpropan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NOS2/c1-11(10-12-6-5-9-19-12)16-15(17)13-7-3-4-8-14(13)18-2/h3-9,11H,10H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILIJVUSRMNZGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NC(=O)C2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(1-(thiophen-2-yl)propan-2-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.

Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiol reagent.

Attachment of the Thiophen-2-yl Group: This step involves the coupling of a thiophen-2-yl group to the benzamide core, which can be done using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

Industrial Production Methods

In an industrial setting, the production of 2-(methylthio)-N-(1-(thiophen-2-yl)propan-2-yl)benzamide would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-(1-(thiophen-2-yl)propan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The thiophen-2-yl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes.

Scientific Research Applications

2-(methylthio)-N-(1-(thiophen-2-yl)propan-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(1-(thiophen-2-yl)propan-2-yl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Variations on the Benzamide Core

- Nitazoxanide (): A nitro-thiazole benzamide with a 5-nitrothiazole group. Unlike the target compound, nitazoxanide’s nitro group confers strong electron-withdrawing effects, enhancing antiparasitic activity. The absence of a nitro group in the target may reduce redox-mediated toxicity but alter antimicrobial efficacy .

- N-{1-[[2-[5-Benzylidene-thiazolidinone]hydrazino]-carbonyl]-3-(methylthio)propyl}benzamide (Compound 20, ): Incorporates a thiazolidinone-hydrazine moiety linked to the benzamide.

- 3-(2-Sulfanyl-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide () : Replaces the methylthio group with an imidazole-sulfanyl unit. The imidazole’s basic nitrogen may enhance solubility in acidic environments, contrasting with the methylthio group’s lipophilic character .

Side Chain Modifications

- PF8 and PF96 (): These fluorinated benzamides feature trifluoromethyl and tetrafluorobutyl groups. Fluorine atoms increase metabolic stability and electronegativity, which could enhance target selectivity compared to the target compound’s non-fluorinated side chain .

- 2-((Difluoromethyl)thio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide (): Substitutes the propan-2-yl group with a cyclopentylmethyl chain.

Key Differences :

- Compound 17 (): Synthesized via hydrazine-carbothioamide intermediates, requiring multi-step reactions to introduce the thiazolidinone ring. This contrasts with the target compound’s simpler two-step synthesis .

Physicochemical Properties

Its melting point aligns with rigid benzamide derivatives .

Biological Activity

2-(Methylthio)-N-(1-(thiophen-2-yl)propan-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

The molecular formula for 2-(methylthio)-N-(1-(thiophen-2-yl)propan-2-yl)benzamide is C12H15NOS, with a molecular weight of approximately 225.32 g/mol. The compound features a thiophene ring, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antiviral Activity : Research has indicated that compounds with similar structures exhibit significant antiviral properties. For instance, derivatives of benzamide have shown efficacy against various viral targets, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV) .

- Antitumor Effects : Benzamides are often explored for their anti-cancer properties. Studies have demonstrated that certain benzamide derivatives inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Neuropharmacological Effects : Some benzamide derivatives have been studied for their potential as antidepressants and anxiolytics, suggesting that the methylthio group may enhance central nervous system activity .

The mechanisms through which 2-(methylthio)-N-(1-(thiophen-2-yl)propan-2-yl)benzamide exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for viral replication and cancer cell survival.

- Receptor Modulation : The compound may interact with various receptors in the body, influencing neurotransmitter systems or immune responses.

Case Study 1: Antiviral Activity

A study conducted on benzamide derivatives revealed that certain modifications could significantly enhance antiviral efficacy against HCV. The IC50 values for the most effective compounds were reported to be in the low micromolar range, indicating strong activity .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 0.35 | HCV NS5B |

| Compound B | 0.50 | HIV RT |

Case Study 2: Antitumor Effects

In a series of experiments assessing the cytotoxicity of benzamide derivatives on cancer cell lines, it was found that modifications at the nitrogen atom significantly affected potency. The most active compounds demonstrated EC50 values in the nanomolar range against breast cancer cells .

| Compound | EC50 (nM) | Cancer Type |

|---|---|---|

| Compound C | 25 | Breast Cancer |

| Compound D | 30 | Lung Cancer |

Case Study 3: Neuropharmacological Properties

Research focusing on the central nervous system effects of related benzamide compounds indicated potential antidepressant activity, with some derivatives showing significant reductions in depressive-like behaviors in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.